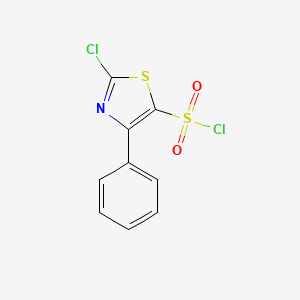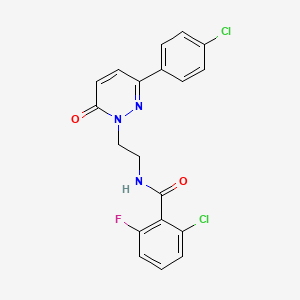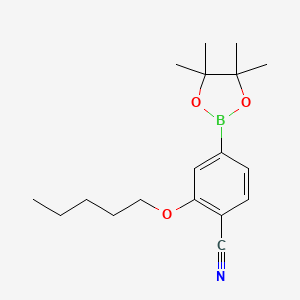
2-Chlor-4-phenyl-1,3-thiazol-5-sulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C9H5Cl2NO2S2. It belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a thiazole ring, a phenyl group, and a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Material Science: It is employed in the preparation of functional materials with specific properties, such as polymers and dyes.
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to exhibit antibacterial activity
Mode of Action
Thiazole derivatives have been reported to interact with bacterial cells, leading to changes in their function . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interfere with bacterial cell function , but the specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
Thiazole derivatives have been reported to exhibit antibacterial activity . The specific effects of this compound on molecular and cellular levels are subjects of ongoing research.
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride typically involves the chlorination of 4-phenyl-1,3-thiazole-5-sulfonyl chloride. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:
4-phenyl-1,3-thiazole-5-sulfonyl chloride+SOCl2→2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar chlorination reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids or sulfonates under appropriate conditions.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol).
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride can be compared with other thiazole derivatives, such as:
2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride: Similar in structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
4-Phenyl-1,3-thiazole-5-sulfonyl chloride: Lacks the chlorine atom at the 2-position, resulting in different chemical properties and reactivity.
The uniqueness of 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis.
Eigenschaften
IUPAC Name |
2-chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S2/c10-9-12-7(6-4-2-1-3-5-6)8(15-9)16(11,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFUHTLWHHROBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2456429.png)
![N-(3-acetylphenyl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2456430.png)

![N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456433.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2456435.png)
ammonium iodide](/img/structure/B2456437.png)
![Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2456440.png)
![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide](/img/structure/B2456443.png)
![(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide](/img/structure/B2456444.png)

![N-[2-(furan-2-yl)-2-methoxyethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2456449.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2456450.png)
![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2456451.png)
